molecular formula C10H11BrO B1267562 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 5820-27-9

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

Cat. No.: B1267562
CAS No.: 5820-27-9
M. Wt: 227.1 g/mol
InChI Key: KHQSRDPRMBZDDT-UHFFFAOYSA-N
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Description

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C10H11BrO. It is a brominated aromatic ether, characterized by a bromine atom attached to a benzene ring, which is further substituted with a 2-methylprop-2-en-1-yloxy group. This compound is of interest in various fields of chemical research and industrial applications due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene can be synthesized through several methods. One common approach involves the bromination of 4-hydroxybenzyl alcohol followed by etherification with 2-methylprop-2-en-1-ol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a base like potassium carbonate to facilitate the etherification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets. The bromine atom and the aromatic ring facilitate electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their biological activity and chemical reactivity .

Comparison with Similar Compounds

  • 1-Bromo-2-[(2-methylprop-1-en-1-yl)oxy]benzene
  • 1-Bromo-4-[(2-methyl-2-propen-1-yl)oxy]benzene
  • 4-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene

Uniqueness: 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable for targeted applications in synthesis and research .

Properties

IUPAC Name

1-bromo-4-(2-methylprop-2-enoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQSRDPRMBZDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284603
Record name 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5820-27-9
Record name NSC86579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC37994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo phenol (7.0 g, 40.40 mmol) in acetone (165 mL) was added K2CO3 (27.8 g, 202 mmol) followed by 3-bromo-2-methylprop-1-ene (4.9 mL, 44.5 mmol). The mixture was stirred at reflux temperature for 16 h. After cooling to room temperature, the reaction mixture was diluted with CH2Cl2 (200 mL), washed with H2O (2×50 mL) and brine (50 mL). The organic phase was dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound (6) (8.0 g, 93%) as a colorless liquid. 1H NMR (CDCl3, 400 MHz) δ 7.37 (d, J=9.2 Hz, 2H), 6.81 (d, J=9.2 Hz, 2H), 5.08 (s, 1H), 5.00 (s, 1H), 4.41 (s, 2H), 1.83 (s, 3H); MS (ESI, M+H+) C10H12BrO, calcd. 227.1. found 227.0, 229.0.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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